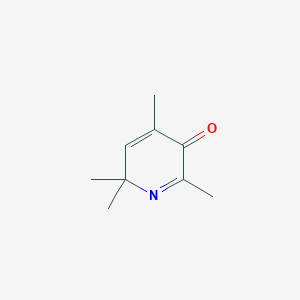
2,4,6,6-Tetrametil-3(6H)-piridinona
Descripción general
Descripción
2,4,6,6-Tetramethyl-3(6H)-pyridinone is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of four methyl groups at positions 2, 4, 6, and 6, and a ketone group at position 3
Aplicaciones Científicas De Investigación
2,4,6,6-Tetramethyl-3(6H)-pyridinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: In biological research, 2,4,6,6-Tetramethyl-3(6H)-pyridinone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are explored in various medical applications, including the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising lead compound for new drug development.
Industry: In industrial applications, 2,4,6,6-Tetramethyl-3(6H)-pyridinone is used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Métodos De Preparación
The synthesis of 2,4,6,6-Tetramethyl-3(6H)-pyridinone typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the alkylation of pyridine followed by oxidation to introduce the ketone group. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of 2,4,6,6-Tetramethyl-3(6H)-pyridinone may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The choice of raw materials and the optimization of reaction parameters are critical to achieving cost-effective and sustainable production.
Análisis De Reacciones Químicas
2,4,6,6-Tetramethyl-3(6H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Typical reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.
Mecanismo De Acción
The mechanism of action of 2,4,6,6-Tetramethyl-3(6H)-pyridinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.
Pathways Involved: The pathways affected by 2,4,6,6-Tetramethyl-3(6H)-pyridinone depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
2,4,6,6-Tetramethyl-3(6H)-pyridinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,4,6-Trimethylpyridine and 2,6-Dimethyl-3(6H)-pyridinone share structural similarities with 2,4,6,6-Tetramethyl-3(6H)-pyridinone. the presence of an additional methyl group or different functional groups can significantly alter their chemical and biological properties.
Uniqueness: The unique combination of four methyl groups and a ketone group in 2,4,6,6-Tetramethyl-3(6H)-pyridinone contributes to its distinct reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
2,4,6,6-tetramethylpyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMTDIVYXTJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(C1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617915 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203524-64-5 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


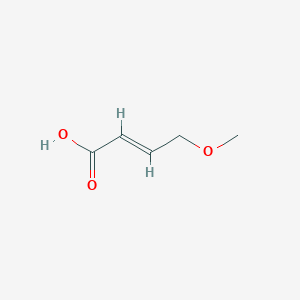
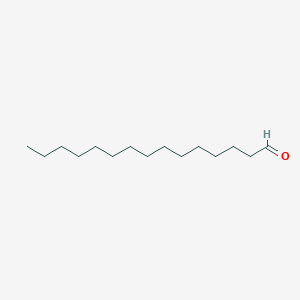
![(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide](/img/structure/B32721.png)

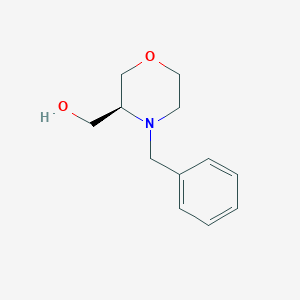
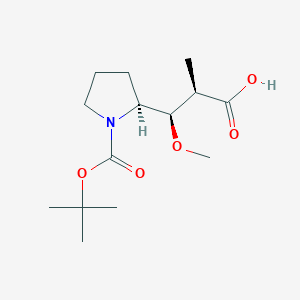
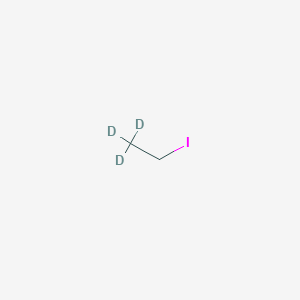
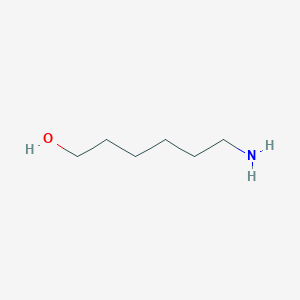
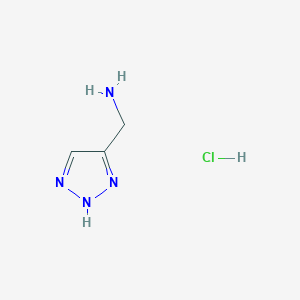

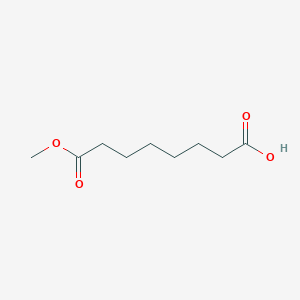
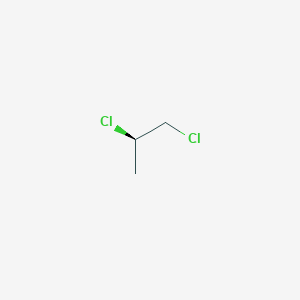
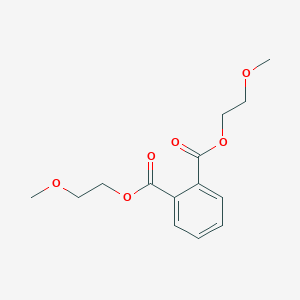
![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)
